Cas no 99669-59-7 (Cyclopentaneacetamide, α-bromo-)
Cyclopentaneacetamide, α-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentaneacetamide, α-bromo-
- 2-bromo-2-cyclopentylacetamide
- 99669-59-7
- EN300-7662329
- CHEMBL4756193
- BDBM50551744
-
- Inchi: 1S/C7H12BrNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10)
- InChI Key: QGBAGJFSWPOCAT-UHFFFAOYSA-N
- SMILES: C1(C(Br)C(N)=O)CCCC1
Computed Properties
- Exact Mass: 205.01023g/mol
- Monoisotopic Mass: 205.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.490±0.06 g/cm3(Predicted)
- Melting Point: 123-125 °C
- Boiling Point: 310.7±25.0 °C(Predicted)
- pka: 14.92±0.50(Predicted)
Cyclopentaneacetamide, α-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7662329-0.05g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 0.05g |
$218.0 | 2025-02-22 | |
| Enamine | EN300-7662329-0.1g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 0.1g |
$326.0 | 2025-02-22 | |
| Enamine | EN300-7662329-0.25g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 0.25g |
$466.0 | 2025-02-22 | |
| Enamine | EN300-7662329-0.5g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 0.5g |
$735.0 | 2025-02-22 | |
| Enamine | EN300-7662329-1.0g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 1.0g |
$943.0 | 2025-02-22 | |
| Enamine | EN300-7662329-2.5g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 2.5g |
$1848.0 | 2025-02-22 | |
| Enamine | EN300-7662329-5.0g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 5.0g |
$2732.0 | 2025-02-22 | |
| Enamine | EN300-7662329-10.0g |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95.0% | 10.0g |
$4052.0 | 2025-02-22 | |
| Aaron | AR028RKS-50mg |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028RKS-100mg |
2-bromo-2-cyclopentylacetamide |
99669-59-7 | 95% | 100mg |
$474.00 | 2025-02-16 |
Cyclopentaneacetamide, α-bromo- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Cyclopentaneacetamide, α-bromo-
Cyclopentaneacetamide, α-bromo- (CAS No. 99669-59-7): An Overview and Recent Advances
Cyclopentaneacetamide, α-bromo- (CAS No. 99669-59-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and chemical synthesis.
The α-bromo group in Cyclopentaneacetamide, α-bromo- imparts a high degree of reactivity and functional versatility, making it an attractive starting material for various synthetic transformations. The cyclopentane ring, coupled with the acetamide functionality, provides a robust scaffold for the introduction of diverse substituents, thereby enabling the synthesis of a wide range of bioactive molecules.
Recent research has highlighted the importance of Cyclopentaneacetamide, α-bromo- in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers synthesized a series of α-bromo cyclopentaneacetamides and evaluated their efficacy in inhibiting pro-inflammatory cytokines. The results showed that several derivatives effectively reduced inflammation in both in vitro and in vivo models, suggesting their potential as lead compounds for the treatment of inflammatory diseases.
In another notable study, published in *Organic Letters* (2022), scientists explored the use of Cyclopentaneacetamide, α-bromo- as a key intermediate in the synthesis of complex natural products. The researchers developed a novel synthetic route that utilized the α-bromo group to facilitate a cascade reaction sequence, leading to the efficient synthesis of a structurally complex natural product with potential anticancer activity. This work underscores the utility of Cyclopentaneacetamide, α-bromo- as a valuable building block in organic synthesis.
The structural flexibility and reactivity of Cyclopentaneacetamide, α-bromo- have also been leveraged in the development of new catalytic systems. A recent paper in *Chemical Science* (2023) reported the design and synthesis of a novel palladium catalyst that efficiently promotes the coupling reactions involving α-bromo cyclopentaneacetamides. The catalyst exhibited high selectivity and activity, enabling the synthesis of various functionalized cyclopentane derivatives with excellent yields and stereoselectivity. This advancement has significant implications for the scalable production of pharmaceutical intermediates and fine chemicals.
Beyond its applications in drug discovery and synthetic chemistry, Cyclopentaneacetamide, α-bromo- has also been investigated for its potential use in materials science. A study published in *Advanced Materials* (2023) explored the self-assembly behavior of α-bromo cyclopentaneacetamides to form supramolecular structures with unique optical and electronic properties. The researchers demonstrated that these structures could be used as templates for the fabrication of nanomaterials with tailored functionalities, opening up new avenues for applications in optoelectronics and sensing technologies.
In conclusion, Cyclopentaneacetamide, α-bromo- (CAS No. 99669-59-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in medicinal chemistry, organic synthesis, catalysis, and materials science. As ongoing research continues to uncover new possibilities and applications for this compound, it is likely to remain at the forefront of scientific innovation for years to come.
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